molecular formula C15H18ClNO B5426810 [4-(benzyloxy)benzyl]methylamine hydrochloride

[4-(benzyloxy)benzyl]methylamine hydrochloride

Cat. No.: B5426810
M. Wt: 263.76 g/mol
InChI Key: GOMIOMDVVBAVSH-UHFFFAOYSA-N
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Description

“[4-(benzyloxy)benzyl]methylamine hydrochloride” is a chemical compound with the linear formula: C6H5CH2OC6H4CH2NH2 · HCl . It is related to 4-(benzyloxy)benzyl chloride, which has a molecular weight of 232.71 .


Synthesis Analysis

The synthesis of such compounds often involves the alkylation of amines with alcohols, a process that can be catalyzed by cobalt(II) in the presence of 4 Å molecular sieves . This process involves a hydrogen-borrowing mechanism responsible for the tandem acceptorless dehydrogenation/condensation/hydrogenation process .


Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the linear formula: C6H5CH2OC6H4CH2NH2 · HCl . The compound is related to 4-(benzyloxy)benzyl chloride, which has a molecular weight of 232.71 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can participate in the N-alkylation of amines with alcohols, a process that can be catalyzed by cobalt(II) in the presence of 4 Å molecular sieves . This process involves a hydrogen-borrowing mechanism responsible for the tandem acceptorless dehydrogenation/condensation/hydrogenation process .

Safety and Hazards

The safety data sheet for a related compound, benzyl chloride, indicates that it is a combustible liquid and can cause skin irritation, serious eye damage, and may cause genetic defects and cancer . It is advised to handle such compounds with protective gloves, protective clothing, eye protection, and face protection .

Properties

IUPAC Name

N-methyl-1-(4-phenylmethoxyphenyl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO.ClH/c1-16-11-13-7-9-15(10-8-13)17-12-14-5-3-2-4-6-14;/h2-10,16H,11-12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOMIOMDVVBAVSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC=C(C=C1)OCC2=CC=CC=C2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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